(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Description
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid (CAS: 283160-17-8) is a specialized amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a carbamoyl side chain. Its molecular formula is C21H22N2O5, with a molecular weight of 382.41 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling selective deprotection under mild conditions. The carbamoyl moiety enhances hydrogen-bonding capacity, influencing peptide solubility and structural stability. This compound is primarily employed in synthesizing asparagine analogs and complex peptides requiring orthogonal protection strategies .
Properties
IUPAC Name |
(3S)-6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKYUGMPJITQT-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426594 | |
| Record name | Fmoc-beta-Homogln-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283160-17-8 | |
| Record name | Fmoc-beta-Homogln-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from the corresponding amino acid or amino acid derivative, such as 5-aminopentanoic acid or beta-homoglutamine derivatives. The key step is the selective protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal.
Stepwise Preparation Procedure
Step 1: Starting Material Preparation
- The precursor, 5-aminopentanoic acid or a related amino acid derivative, is dissolved in an aqueous basic solution such as sodium bicarbonate to neutralize the amino group and facilitate the reaction.
Step 2: Fmoc Protection Reaction
- The Fmoc group is introduced by reacting the amino acid with the Fmoc-succinimidyl ester (Fmoc-OSu) or 9-fluorenylmethyl chloroformate under mild conditions at room temperature.
- The reaction is typically carried out in a biphasic mixture of water and an organic solvent such as dioxane or dimethylformamide (DMF).
- The reaction mixture is stirred overnight to ensure complete conversion.
- After completion, the mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered, washed, and dried to yield the product.
Step 3: Purification
- The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate) or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Step 4: Optional Amide Formation
- To obtain the carbamoyl derivative, the carboxylic acid group can be converted into an amide by reaction with ammonia or amine sources under coupling conditions using reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
- This step is often performed in DMF at room temperature, followed by purification.
Representative Reaction Conditions and Yields
Detailed Research Findings
- Stereochemical Integrity: The use of mild bases like sodium bicarbonate and room temperature conditions during Fmoc protection ensures retention of the (S) stereochemistry at the amino acid center.
- Fmoc Group Stability: The Fmoc group introduced is stable under acidic conditions but can be selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), which is essential for stepwise peptide synthesis.
- Coupling Efficiency: Use of coupling reagents such as HATU and DIPEA enhances amide bond formation efficiency and reduces side reactions, which is critical for the carbamoyl amide formation on the pentanoic acid backbone.
- Purification Techniques: Preparative RP-HPLC is preferred for final purification to achieve the required purity, especially for pharmaceutical or peptide synthesis purposes.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Yield Range | Purification Method |
|---|---|---|---|---|
| Amino Acid Neutralization | Sodium bicarbonate aqueous solution | Prepare amino acid for reaction | N/A | N/A |
| Fmoc Protection | Fmoc-OSu or 9-fluorenylmethyl chloroformate, dioxane/water, rt, overnight | Protect amino group | 79-87% | Filtration, recrystallization, RP-HPLC |
| Amide Formation | HATU, DIPEA, DMF, rt | Convert acid to carbamoyl amide | 80-85% | RP-HPLC |
| Final Purification | Preparative RP-HPLC or recrystallization | Purify final compound | >95% purity | RP-HPLC, recrystallization |
Chemical Reactions Analysis
Types of Reactions
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The carbamoyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.
Substitution: Nucleophiles such as amines or alcohols can be used to modify the carbamoyl group.
Major Products Formed
Peptides: The primary products formed from coupling reactions are peptides, which can be further elongated or modified.
Modified Amino Acids: Substitution reactions can yield various modified amino acids with different functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that compounds related to (S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid exhibit anti-inflammatory activities. For instance, a study highlighted the efficacy of N-(fluorenyl-9-methoxycarbonyl) amino acids in reducing inflammation in animal models of arthritis and dermatitis. These compounds inhibited T-lymphocyte activation and leukocyte infiltration, suggesting their potential as therapeutic agents for inflammatory diseases .
Cancer Research
The compound's structure is conducive to modifications that enhance its anticancer properties. Its analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including melanoma and breast cancer. The incorporation of the fluorenyl group may improve the bioavailability and specificity of these compounds in targeting cancer cells .
Solid-phase Peptide Synthesis
This compound can be utilized as a building block in solid-phase peptide synthesis (SPPS). Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides and proteins .
Modification for Enhanced Activity
Researchers are exploring various modifications to the structure of this compound to enhance its pharmacological profile. By altering the side chains or introducing additional functional groups, scientists aim to improve its efficacy against specific biological targets or increase its solubility in biological environments .
In Vivo Studies on Inflammation
A pivotal study demonstrated that a related compound effectively blocked neutrophil recruitment in inflammatory models without affecting bone marrow progenitor cells or overall white blood cell counts. This suggests a targeted mechanism that could lead to fewer side effects compared to traditional anti-inflammatory drugs .
Antitumor Activity Assessment
In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines through mechanisms involving mitochondrial dysfunction and apoptosis induction. These findings support further investigation into their potential as chemotherapeutic agents .
Data Summary Table
Mechanism of Action
The mechanism of action of (S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related Fmoc-protected derivatives:
Key Observations:
Side-Chain Modifications :
- The carbamoyl group in the target compound distinguishes it from analogs like Fmoc-β-HoMet-OH, which has a methylthio group for redox activity .
- Compounds with dual protection (e.g., Fmoc and Z groups) enable orthogonal synthesis but increase molecular weight and complexity .
Backbone Variations: Piperazine-containing derivatives (e.g., CAS 180576-05-0) introduce heterocyclic rigidity, altering solubility and interaction profiles compared to linear pentanoic acid chains .
However, the target compound’s carbamoyl and Fmoc groups likely reduce bioavailability, limiting direct therapeutic use.
Physicochemical and Handling Properties
- Volatility: Unlike simpler carboxylic acids (e.g., pentanoic acid), Fmoc-protected compounds exhibit low volatility due to their bulky hydrophobic groups, making them suitable for solid-phase synthesis .
- Toxicity : Many Fmoc derivatives (e.g., CAS 211637-75-1) are classified under acute toxicity categories (oral, dermal, inhalation), necessitating stringent handling protocols .
Biological Activity
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid, also known as Fmoc-L-Ornithine, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₂₁H₂₂N₂O₅
- Molecular Weight : 382.40 g/mol
- CAS Number : 283160-17-8
- Storage Conditions : Recommended storage at -20°C in a dry environment.
This compound acts primarily as a building block in the synthesis of peptides and proteins. The Fmoc group allows for selective protection of the amino group during peptide bond formation, facilitating the assembly of complex peptide structures.
Key Mechanisms:
- Peptide Synthesis : The Fmoc group can be removed under basic conditions (e.g., treatment with piperidine), enabling the formation of peptide bonds.
- Biological Interactions : The compound may interact with various biological targets, including enzymes and receptors, although specific interactions require further investigation.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Antitumor Effects : Some derivatives of related compounds have shown promise in inhibiting tumor growth by modulating cellular pathways involved in cancer progression.
- Neuroprotective Properties : The compound may exhibit neuroprotective effects by modulating neurotransmitter systems, although more research is needed to confirm these effects.
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the biological activity of this compound and its derivatives.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference(s) |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Antitumor | Reduced cell viability in cancer cell lines | |
| Neuroprotective | Modulation of GABAergic signaling |
Case Study: Antitumor Activity
A study conducted by researchers at the University of Copenhagen explored the antitumor effects of various Fmoc-protected amino acids, including this compound. The results demonstrated that certain derivatives inhibited the proliferation of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (S)-5-carbamoyl-3-(Fmoc-amino)-pentanoic acid in peptide chemistry?
- Methodology :
- Step 1 : Use Fmoc-protected intermediates (e.g., Fmoc-Val-OH, Fmoc-Leu-OH) for solid-phase peptide synthesis (SPPS) .
- Step 2 : Activate the carboxylic acid group with coupling agents like HBTU or DIC/HOBt.
- Step 3 : Deprotect the Fmoc group using 20% piperidine in DMF for 30 minutes .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation and monitor reaction progress via HPLC or TLC.
- Table 1 : Common Coupling Agents and Deprotection Conditions
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| HBTU | Activator | DMF, RT, 2h | 85–90 |
| DIC/HOBt | Activator | DCM, 15°C, 2h | 75–80 |
| Piperidine | Deprotection | 20% in DMF, 30 min | >95 |
Q. How can researchers safely handle this compound given its toxicity profile?
- Safety Protocols :
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols (H335) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the Fmoc group influence the compound’s reactivity in peptide elongation?
- Mechanistic Insight :
- The Fmoc group acts as a UV-sensitive, base-labile protecting group, enabling orthogonal deprotection in SPPS .
- Steric hindrance from the fluorenyl moiety can slow coupling rates; optimize using microwave-assisted synthesis (60°C, 10 min) .
Q. What analytical techniques are critical for characterizing this compound’s stereochemical purity?
- Advanced Techniques :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (e.g., ee >99% as in ).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for precise determination of absolute configuration .
- Case Study : A 2024 study resolved a 0.5% impurity of the (R)-enantiomer using chiral HPLC, highlighting the need for rigorous quality control .
Q. How does the carbamoyl moiety impact the compound’s interactions in biological systems?
- Functional Studies :
- The carbamoyl group enhances hydrogen-bonding capacity, potentially improving binding to proteases or receptors .
- In vitro Assay : Test inhibitory activity against trypsin-like proteases (IC₅₀ = 12 µM observed in a 2023 study) .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields during coupling reactions involving this compound?
- Diagnostic Steps :
Verify the integrity of the Fmoc group via UV-Vis (λmax = 301 nm) .
Optimize activation: Switch from DIC to COMU for sterically hindered amines .
Use 2% DIPEA in DMF to neutralize acidic byproducts .
- Case Example : A 2024 study achieved 92% yield by pre-activating the carboxylic acid with OxymaPure/DIC for 10 min before coupling .
Q. What strategies mitigate racemization during solid-phase synthesis?
- Preventive Measures :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
